6-Bromo-5-hydroxyindole
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Overview
Description
6-Bromo-5-hydroxyindole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxyindole typically involves the bromination of 5-hydroxyindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form 5-hydroxyindole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-hydroxyindole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-hydroxyindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-hydroxyindole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
5-Hydroxyindole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
6-Bromoindole: Lacks the hydroxyl group, affecting its solubility and reactivity.
5-Bromoindole: Bromine is positioned differently, leading to variations in chemical behavior and biological activity.
Uniqueness: 6-Bromo-5-hydroxyindole’s unique combination of bromine and hydroxyl groups provides distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-1H-indol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URERMTGVHAWORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity reported for 6-bromo-5-hydroxyindole derivatives?
A1: Research primarily focuses on the in vitro antiviral activity of this compound derivatives. Specifically, these compounds have shown activity against human influenza A3 virus [, ] and respiratory syncytial virus (RSV) [].
Q2: What synthetic routes are commonly employed to produce this compound and its derivatives?
A3: The synthesis of these compounds typically involves multi-step reactions. One common approach uses quinone and 3-ethylaminocrotonate as starting materials [, ]. Another method utilizes a series of reactions starting with ethyl 4-chloroacetoacetate and thiophenol, proceeding through sulfide etherification, amination, and Nenitzescu reactions to yield derivatives like 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl [].
Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A4: While comprehensive SAR studies haven't been extensively detailed in the provided literature, researchers have synthesized a variety of derivatives with modifications at different positions on the indole ring [, ]. These modifications include the introduction of arylthiomethyl and tertiary aminomethyl groups at the 2 and 4 positions, respectively []. The goal of these modifications is likely to explore the impact on antiviral activity and identify potent compounds.
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